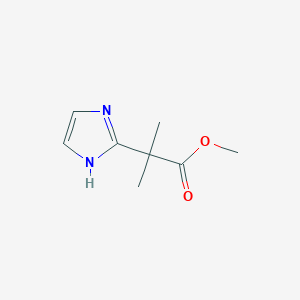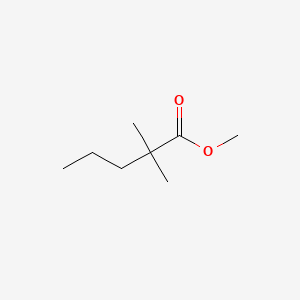
n'-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide is a chemical compound with the molecular formula C₇H₈N₄O₄ It is known for its unique structure, which includes a pyrimidine ring with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide typically involves the reaction of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete acetylation of the hydrazide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide
- N’-acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide
Uniqueness
n’-Acetyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide is unique due to its specific acetylation, which imparts distinct chemical and biological properties. This acetylation can enhance its stability, solubility, and reactivity compared to its non-acetylated counterparts .
Propiedades
Número CAS |
2824-82-0 |
|---|---|
Fórmula molecular |
C7H8N4O4 |
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
N'-acetyl-2,4-dioxo-1H-pyrimidine-6-carbohydrazide |
InChI |
InChI=1S/C7H8N4O4/c1-3(12)10-11-6(14)4-2-5(13)9-7(15)8-4/h2H,1H3,(H,10,12)(H,11,14)(H2,8,9,13,15) |
Clave InChI |
ICEUENGEZKJMIN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NNC(=O)C1=CC(=O)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)


![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)



![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)
